Fenbuconazol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032548 | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114369-43-6, 119611-00-6 | |
| Record name | Fenbuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbuconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Fenbuconazole
Fenbuconazole (B54123) is a white crystalline solid. drugfuture.com It has low solubility in water but is soluble in many common organic solvents. drugfuture.comherts.ac.uk Its vapor pressure is low, indicating it is not highly volatile. drugfuture.comherts.ac.uk The octanol-water partition coefficient (log Pow) of 3.22 suggests it is reasonably soluble in fat. fao.org
Table 1:
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |
| CAS Number | 114369-43-6 |
| Molecular Formula | C₁₉H₁₇ClN₄ |
| Molecular Weight | 336.82 g/mol |
| Melting Point | 124-126 °C |
| Water Solubility | 0.2 ppm (25 °C) |
| Vapor Pressure | 0.37 x 10⁻⁷ torr (20 °C) |
| Log P (octanol-water) | 3.22 |
Data sourced from multiple references. drugfuture.comfao.orgnih.govnist.gov
Fungicide Resistance Mechanisms to Fenbuconazole
Target-Site Resistance Mechanisms
Target-site resistance mechanisms involve modifications to the CYP51 enzyme, the primary target of fenbuconazole (B54123) and other DMI fungicides, leading to a reduced affinity for the inhibitor thermofisher.comfishersci.pt. This class of resistance is a major factor in the diminished effectiveness of these compounds.
Mutations in CYP51 Gene
Point mutations within the CYP51 gene are a common mechanism conferring resistance to DMI fungicides citeab.comnih.gov. These mutations result in amino acid substitutions in the CYP51 protein, which can alter the binding site, thereby reducing the fungicide's ability to bind effectively and inhibit the enzyme nih.govthegoodscentscompany.com. While specific mutations for fenbuconazole are often studied in the broader context of DMI resistance, examples from other DMI-resistant fungi illustrate this mechanism. For instance, in Venturia effusa, a pecan scab pathogen, mutations at codon 444 (G444D) in the CYP51A gene and at codons 357 (G357H) and 177 (I77T/I77L) in the CYP51B gene have been identified in tebuconazole-resistant isolates uni.lu. Similarly, in Aspergillus fumigatus, common azole resistance-associated mutations in the cyp51A gene include TR34/L98H and TR46/Y121F/T289A herts.ac.uk. Other documented target-site mutations in the cyp51 gene across various fungal species include V136A, Y137F, A379G, and I381V thegoodscentscompany.com.
Overexpression of CYP51 Gene
Another significant target-site resistance mechanism is the overexpression of the CYP51 gene thermofisher.comthegoodscentscompany.comfishersci.ptciteab.comnih.gov. This leads to an increased production of the CYP51 enzyme, meaning that even if the fungicide can still bind, a higher concentration is required to inhibit the larger quantity of target enzyme molecules present in the fungal cell thegoodscentscompany.comciteab.comnih.gov. Overexpression can occur due to various genetic changes, such as increased gene copy number or alterations in the promoter regions that regulate gene expression citeab.comthegoodscentscompany.com. For example, in Erysiphe necator, increased CYP51 copy number enhances fungicide resistance, and Aspergillus fumigatus has been found to possess a second CYP51 gene contributing to resistance citeab.com. Specifically, resistance to fenbuconazole in Blumeriella jaapii, the causal agent of cherry leaf spot, has been attributed to the overexpression of CYP51 resulting from a long-interspersed nuclear element ("LINE") promotor insertion thegoodscentscompany.com. In Venturia inaequalis, a 169 bp repeatable element upstream of the CYP51 gene was linked to a 9–13-fold increase in gene expression and resistance to the DMI fungicide difenoconazole (B1670550) citeab.com. Studies on Venturia effusa resistant to tebuconazole (B1682727) also revealed enhanced expression of CYP51A (3.0-fold increase) and CYP51B (1.9-fold increase) uni.lu.
Environmental Fate and Behavior of Fenbuconazole
Degradation Pathways of Fenbuconazole (B54123) in Environmental Matrices
The degradation of fenbuconazole in the environment occurs through various pathways, including aerobic and anaerobic metabolism in soil, photodegradation, and hydrolysis.
Fenbuconazole degrades relatively slowly under aerobic soil conditions herts.ac.uk. Studies have reported aerobic soil degradation half-lives (DT50) ranging from 258 to 440 days herts.ac.uk. Other findings indicate DT50 values of 285 days in silty clay loam and 367 days in sandy loam soils nih.govnih.gov. This classifies fenbuconazole as moderately persistent to persistent in soil under aerobic conditions nih.gov.
Research has also demonstrated enantioselective degradation, with the (-)-fenbuconazole enantiomer being preferentially degraded in soil under both aerobic and anaerobic conditions mdpi.comchem960.com. Mineralization to carbon dioxide (CO2) appears to be a less significant route of dissipation. For instance, 21-37% of phenyl-labeled fenbuconazole was mineralized to CO2 by 363 days, while triazole-labeled material showed only ≤1.5% mineralization nih.govnih.govherts.ac.uk.
The following table summarizes aerobic degradation half-lives:
| Soil Type | Aerobic Degradation DT50 (days) | Source |
| Silty Clay Loam | 285 | nih.govnih.gov |
| Sandy Loam | 367 | nih.govnih.gov |
| General Soil Studies | 258-440 | herts.ac.uk |
The following table summarizes anaerobic degradation half-lives:
| Soil Type | Anaerobic Degradation Half-life (days) | Source |
| Silty Clay Loam | 451 | nih.govnih.gov |
| Sandy Loam | 655 | nih.govnih.gov |
Fenbuconazole exhibits slow photodegradation. In sterile water, it does not photolyze appreciably even after 30 days of irradiation nih.govherts.ac.uk. However, in natural pond water, it photodegrades slowly with a DT50 of 87 days herts.ac.uk. On a sandy loam soil surface, the photodegradation DT50 was reported as 79 days nih.govnih.govherts.ac.uk. Photolysis in soil is considered a less important route of dissipation nih.govnih.gov.
Advanced oxidation processes, such as UV-C irradiation, can significantly degrade fenbuconazole, with up to 70% degradation observed after approximately 11,000 mJ/cm² conicet.gov.ar. Studies have also shown that UV-vis irradiation can lead to the isomerization of fenbuconazole, with seven isomers detected in aqueous solution, and the major ones also found in treated grapes conicet.gov.ar. A degradation product with an m/z of 303 has been identified in untreated wastewater, which is also the primary degradation product when fenbuconazole is treated with pulsed light in ultrapure water.
The following table summarizes photodegradation rates:
| Matrix | Photodegradation DT50 (days) | Conditions | Source |
| Natural Pond Water | 87 | Irradiated | herts.ac.uk |
| Sandy Loam Soil | 79 | Surface, irradiated | nih.govherts.ac.uk |
| Sterile Water | Stable | 30 days irradiation | nih.govherts.ac.uk |
Fenbuconazole is stable to hydrolysis across a wide range of pH conditions. It does not hydrolyze appreciably at pH 5, 7, or 9 guidechem.comnih.govnih.govherts.ac.uk. This indicates that hydrolysis is not a significant degradation pathway for fenbuconazole in aquatic environments.
The environmental transformation of fenbuconazole leads to several metabolites. The principal route of dissipation is adsorption to soil nih.govnih.gov. Key metabolites identified include:
RH-9129 and RH-9130 : These are lactone diastereomers nih.govmdpi.comchem960.com.
RH-6467 : A ketone nih.gov.
RH-0118 (1,2,4-triazole or 1,2,4-T) herts.ac.uk.
RH-3968 (Triazole alanine (B10760859) or TA).
RH-4098 (Triazole acetic acid or TAA).
RH-6468 ("iminolactone").
Other identified products include Hydroxy-Triazole, Hydroxy Fenbuconazole, 1,2 dihydro-triazolone, and RH-7968 (4-(4-chlorophenyl)-2-hydroxymethyl-2-phenylbutyronitrile).
In aerobic soil studies, RH-9129 and RH-9130 together reached a maximum of 14% of the originally applied radioactivity, while RH-0118 also reached similar amounts herts.ac.uk. In both aerobic and anaerobic soil studies, RH-9129, RH-9130, and RH-6467 were detected in relatively low concentrations nih.gov. The conversion of RH-6468 (iminolactones) to RH-9129 and RH-9130 (lactones) has been observed during analytical procedures.
In poultry eggs, RH-9129 (15.3% of total radioactive residue, TRR) and RH-9130 (10.4% TRR) were significant metabolites. In poultry liver, while fenbuconazole itself accounted for a small percentage (up to 3.1% TRR), RH-0118 (12.0% TRR), RH-1311 (10.8% TRR), and RH-6468 (9.9% TRR) were notable. In goat muscle, RH-0118 (36.9% TRR) and RH-3968 (27.2% TRR) were found to be significant. In wheat grain, collards, and turnip roots and leaves, RH-3968 (TA) was identified as the major metabolite, accounting for 55.8–80.9% TRR, while RH-4098 (TAA) contributed 7.8–34.2% TRR.
RH-9129 and RH-9130 are recognized as chiral lactone diastereomers of fenbuconazole nih.govmdpi.comchem960.com. Their degradation in soil is stereoselective under both aerobic and anaerobic conditions, meaning that the concentrations of their four stereoisomers differ mdpi.comchem960.com.
Specific patterns of stereoisomer concentrations have been observed:
In Langfang alkaline soil, the order of concentrations was (-)-RH-9129 > (+)-RH-9129 > (-)-RH-9130 > (+)-RH-9130 mdpi.comchem960.com.
In Changsha acidic soil, a different pattern was observed: (-)-RH-9129 > (+)-RH-9129 > (+)-RH-9130 > (-)-RH-9130 mdpi.comchem960.com.
The (-)-RH-9129 stereoisomer consistently showed the highest concentration formed by the transformation of fenbuconazole in both soil types chem960.com. Furthermore, studies indicate that the (+)-RH-9130 enantiomer degrades faster than the (-)-RH-9130 enantiomer, and the (+)-RH-9129 enantiomer degrades faster than the (-)-RH-9129 enantiomer. Conversely, the (-)-RH-9129 isomer exhibited the slowest degradation rate in both soils chem960.com.
Enantioselective Transformation and Degradation of Fenbuconazole
Enantiomeric Ratios and Preferential Degradation
The biodegradation of fenbuconazole in environmental matrices, particularly soil, exhibits significant enantioselectivity ebi.ac.ukmdpi.comresearchgate.netnih.govacs.org. Studies have consistently demonstrated that the (-)-enantiomer of fenbuconazole is preferentially degraded under both aerobic and anaerobic soil conditions ebi.ac.ukresearchgate.netnih.govacs.org. This preferential degradation leads to an enantiomeric enrichment of the (+)-enantiomer of the parent compound mdpi.com. The degree of enantioselectivity observed in the biodegradation of triazole fungicides, including fenbuconazole, can vary depending on experimental conditions such as aeration and pH levels mdpi.com. While pH has been correlated with enzymatic reactions and microbiological activity, potentially affecting the enantioselectivity of degradation, specific detailed correlations for fenbuconazole's parent compound in relation to pH were not extensively detailed beyond general observations for triazoles mdpi.com.
Chiral Metabolite Formation and Stereoselectivity
Beyond the parent compound, the environmental behavior of fenbuconazole also involves the stereoselective formation and degradation of its chiral metabolites. Key chiral metabolites identified include RH-9129 and RH-9130 ebi.ac.ukresearchgate.netnih.govacs.org. Research indicates that the concentrations of the four stereoisomers derived from RH-9129 and RH-9130 vary significantly depending on the soil type and conditions researchgate.netnih.govacs.org.
For instance, in Langfang alkaline soil, the observed order of stereoisomer concentrations was (-)-RH-9129 > (+)-RH-9129 > (-)-RH-9130 > (+)-RH-9130 researchgate.netnih.govacs.org. In contrast, in Changsha acidic soil, a different pattern emerged: (-)-RH-9129 > (+)-RH-9129 > (+)-RH-9130 > (-)-RH-9130 researchgate.netnih.govacs.org. Notably, the (-)-RH-9129 stereoisomer consistently showed the highest concentration among the transformed products of fenbuconazole in both soil types researchgate.netnih.govacs.org.
The degradation of these metabolites is also stereoselective. Specifically, the (+)-RH-9130 enantiomer was found to degrade faster than the (-)-RH-9130 enantiomer, and the (+)-RH-9129 enantiomer degraded faster than the (-)-RH-9129 enantiomer ebi.ac.uknih.govacs.org. Conversely, the (-)-RH-9129 isomer exhibited the slowest degradation rate in both tested soils ebi.ac.uknih.govacs.org. These findings highlight the complex stereochemical dynamics involved in the environmental breakdown of fenbuconazole and its derivatives.
Table 1: Stereoisomer Concentration Orders of Fenbuconazole Metabolites in Different Soils
| Metabolite Stereoisomer Concentration Order | Langfang Alkaline Soil researchgate.netnih.govacs.org | Changsha Acidic Soil researchgate.netnih.govacs.org |
| Primary Order | (-)-RH-9129 > (+)-RH-9129 > (-)-RH-9130 > (+)-RH-9130 | (-)-RH-9129 > (+)-RH-9129 > (+)-RH-9130 > (-)-RH-9130 |
| Slowest Degradation | (-)-RH-9129 ebi.ac.uknih.govacs.org | (-)-RH-9129 ebi.ac.uknih.govacs.org |
Enantiomer Conversion in Environmental Compartments
While the preferential degradation of fenbuconazole enantiomers and the stereoselective formation and degradation of its chiral metabolites are well-documented, direct evidence for the significant interconversion of fenbuconazole enantiomers within environmental compartments (e.g., soil, water) is not prominently reported in the scientific literature. Biotic processes, such as microbial degradation, are generally expected to be enantioselective, whereas abiotic degradation in an achiral environment typically does not exhibit enantioselectivity mdpi.com. Although some studies broadly refer to "enantiomeric transformations" in soil researchgate.net, the detailed context of these transformations primarily describes the enantioselective degradation of the parent compound and the formation/degradation of its chiral metabolites, rather than a direct conversion of one parent enantiomer into the other. This suggests that while fenbuconazole undergoes complex stereoselective processes in the environment, direct enantiomer interconversion of the parent compound appears to be a less dominant or unconfirmed pathway compared to its enantioselective degradation and metabolism.
Ecotoxicological Research on Fenbuconazole
Impact on Non-Target Organisms
Fenbuconazole (B54123) has been identified as moderately toxic to various non-target aquatic species, as well as earthworms and honeybees herts.ac.uk. Acute hazard to avian, mammalian, aquatic, or insect species is generally not expected from its use on bananas epa.gov. However, the possibility of chronic or reproductive hazards exists due to its persistence in the environment epa.gov. This pesticide is toxic to fish and aquatic invertebrates, and drift and runoff from treated areas may pose a hazard to aquatic organisms in adjacent sites epa.gov.
Aquatic Organisms
There has been a noted lack of comprehensive toxicity data for certain triazoles, including fenbuconazole, in aquatic organisms nih.govresearchgate.netresearchgate.net. Studies have therefore focused on evaluating its effects at environmentally relevant concentrations, particularly concerning its impact on mitochondrial function, the antioxidant system, and locomotor activity in fish nih.govresearchgate.netresearchgate.net. Fenbuconazole is considered moderately toxic to coldwater fish, with a 96-hour LC50 of 1.5 mg a.i./L for Rainbow trout ( Salmo gairdneri), and highly toxic to warmwater fish, with a 96-hour LC50 of 0.68 mg a.i./L for Bluegill sunfish (Lepomis macrochirus) epa.govepa.gov. For freshwater invertebrates like Daphnia magna, the 48-hour EC50 is 2.3 mg a.i./L, indicating moderate toxicity epa.govepa.gov.
Zebrafish (Danio rerio) models have been extensively used to assess the developmental toxicity of fenbuconazole. Exposure to fenbuconazole at concentrations of 200 ng/L and 500 ng/L for 96 hours resulted in observable malformations and hypoactivity in zebrafish nih.govresearchgate.netresearchgate.netmdpi.com. Lower concentrations, such as 5 ng/L and 50 ng/L, did not significantly affect survival or hatching rates nih.govresearchgate.net.
Table 1: Effects of Fenbuconazole Exposure on Zebrafish Embryos (96h)
| Fenbuconazole Concentration (ng/L) | Survival Rate | Hatching Rate | Malformations | Hypoactivity |
| 5 | No effect | No effect | No | No |
| 50 | No effect | No effect | No | No |
| 200 | No effect | No effect | Yes | Yes |
| 500 | No effect | No effect | Yes | Yes |
Fenbuconazole has been shown to impair mitochondrial respiration in zebrafish embryos. Specifically, exposure to 500 ng/L fenbuconazole reduced basal oxygen consumption rates (OCR) and oligomycin-induced ATP-linked respiration nih.govresearchgate.netresearchgate.netresearchgate.net. This reduction in oxygen consumption indicates a compromised ability of the mitochondria to generate energy through oxidative phosphorylation nih.govmdpi.com.
Further research has elucidated fenbuconazole's specific targets within the mitochondrial electron transport chain. Exposure to the fungicide led to a reduction in mitochondrial membrane potential and decreased activities of mitochondrial Complex II and Complex III nih.govresearchgate.netresearchgate.net. Molecular docking studies have confirmed a strong binding capacity of fenbuconazole at the Qi site of Complex III, suggesting that this complex is particularly susceptible to the fungicide's effects nih.govresearchgate.net. Additionally, transcript levels of sdhc and cyc1, genes related to Complex II and III respectively, were altered following fenbuconazole exposure, consistent with observed mitochondrial dysfunction in embryos nih.govresearchgate.net.
In response to fenbuconazole exposure, the antioxidant system in zebrafish was activated nih.govresearchgate.netresearchgate.net. This activation was observed through both transcriptional and enzymatic data, indicating the organism's attempt to counteract oxidative stress induced by the fungicide nih.govresearchgate.net.
Embryonic exposure to fenbuconazole has been found to inhibit gametogenesis in adult zebrafish, primarily by targeting the gonads rather than the brain frontiersin.orgresearchgate.netresearchgate.netnyxxb.cn. Studies have shown that exposure to fenbuconazole at concentrations of 5, 50, and 500 ng/L for 72 hours during the embryonic stage, followed by rearing in clean water, resulted in a significant reduction in the percentage of mature gametes in adult zebrafish researchgate.netresearchgate.net. Furthermore, when these exposed fish were mated with untreated fish, a decrease in the fertilization rate and survival rate of F1 embryos was observed researchgate.netresearchgate.net. This indicates that early-life exposure to fenbuconazole can lead to long-term reproductive toxicity and potentially impact fish populations researchgate.net.
Table 2: Reproductive Effects of Embryonic Fenbuconazole Exposure in Adult Zebrafish
| Fenbuconazole Exposure (Embryonic, 72h) | Effect on Mature Gametes in Adults | F1 Fertilization Rate (Mated with Untreated) | F1 Embryo Survival Rate (Mated with Untreated) |
| 5 ng/L | Significantly reduced | Decreased | Decreased |
| 50 ng/L | Significantly reduced | Decreased | Decreased |
| 500 ng/L | Significantly reduced | Decreased | Decreased |
Bioaccumulation and Elimination in Fish
Table 1: Fenbuconazole Bioconcentration Factors (BCFs) in Bluegill Sunfish
| Tissue Type | Maximum BCF (X) |
| Whole Fish | 170 |
| Fillet | 50 |
| Viscera | 330 |
Toxicity to Aquatic Invertebrates
Fenbuconazole is classified as moderately toxic to most aquatic species. herts.ac.uk Acute toxicity tests on freshwater invertebrates, such as Daphnia magna (water flea), have reported a 48-hour EC50 value of 2.2 mg/L. chemicalbook.comkern.ca.us For mysid shrimp (Americamysis bahia), a 96-hour LC50 of 0.63 mg/L has been determined. kern.ca.us Additionally, eastern oysters exhibited a 96-hour EC50 of 1.2 mg a.i./L, based on shell deposition. apvma.gov.au
In chronic exposure studies, daphnid reproductive parameters were moderately sensitive, with a No Observed Effect Concentration (NOEC) of 0.078 mg/L and a Lowest Observed Effect Concentration (LOEC) of 0.15 mg/L over a 21-day period. apvma.gov.au A freshwater invertebrate life cycle study for Daphnia magna indicated a Maximum Acceptable Toxicant Concentration (MATC) greater than 0.078 mg/L and less than 0.15 mg/L. epa.gov
Table 2: Acute Toxicity of Fenbuconazole to Aquatic Invertebrates
| Species | Endpoint | Concentration (mg/L) | Duration | Citation |
| Daphnia magna | EC50 | 2.2 | 48 h | chemicalbook.comkern.ca.us |
| Americamysis bahia | LC50 | 0.63 | 96 h | kern.ca.us |
| Eastern Oysters | EC50 | 1.2 | 96 h | apvma.gov.au |
Table 3: Chronic Toxicity of Fenbuconazole to Daphnia magna
| Endpoint | Concentration (mg/L) | Duration | Citation |
| NOEC | 0.078 | 21 d | apvma.gov.au |
| LOEC | 0.15 | 21 d | apvma.gov.au |
| MATC | >0.078 & <0.15 | Life Cycle | epa.gov |
Terrestrial Organisms
Fenbuconazole is considered moderately toxic to terrestrial organisms such as earthworms and honeybees. herts.ac.uk
Pollinators (e.g., Honey Bees, Solitary Bees)
Fenbuconazole is moderately toxic to honeybees. herts.ac.uk Acute oral toxicity to honey bees is generally low, with an acute risk requiring the consumption of nearly 1 gram of pollen or 2.6 milliliters of nectar. ri.gov The contact LD50 for Apis mellifera (honey bees) is reported to be greater than 292 µ g/bee . epa.govkern.ca.us However, concerns exist regarding chronic risks, which are influenced by exposure rate, environmental half-life, and the rates of metabolism and excretion of the compound. ri.gov Furthermore, Risk Quotients (RQs) for larval bees have been found to exceed the Level of Concern (LOC) for all pollinator-attractive uses of fenbuconazole. beyondpesticides.org
Impact on Mating Behavior and Success
Research on the solitary horned mason bee (Osmia cornuta) has revealed that sublethal doses of fenbuconazole can negatively impact male quality signals and subsequent mating success. unimi.itresearchgate.netsciencedaily.com Exposed male bees exhibited reduced thoracic vibrations and an altered cuticular hydrocarbon profile compared to control bees. unimi.itresearchgate.netearth.com Consequently, these males were less successful in mating. beyondpesticides.orgunimi.itresearchgate.net For example, in one study, unexposed male bees achieved 16 successful copulations, while males exposed to 50% and 100% of the field application rate of the fungicide had only five and six successful copulations, respectively. beyondpesticides.org Another experiment showed that control males were 20% more likely to mate than fungicide-exposed males. beyondpesticides.org It was observed that the fungicide did not prevent males from attempting to mate, but rather reduced their success once mating behaviors were initiated. beyondpesticides.org This research highlights that even fungicides considered to have low toxicity can disrupt bee reproduction at the critical mating phase. earth.com
Effects on Chemical Cues
The impact of fenbuconazole on bee chemical cues is significant, particularly concerning male mating signals. Studies have shown that male bees exposed to fenbuconazole exhibit an altered cuticular hydrocarbon profile. unimi.itresearchgate.netearth.com These cuticular hydrocarbons are integral components of the chemical cues and pheromones that insects utilize for communication. unimi.it Female mason bees rely on such chemical cues, including odor, to evaluate male quality when selecting a mating partner. sciencedaily.comearth.com Pheromones, which are chemical substances released by bees, are vital for coordinating complex social behaviors within the colony, including reproduction, foraging, and defense. nih.govbiochemjournal.com Environmental stressors, such as pesticides, have the potential to disrupt the production and efficacy of these crucial pheromones, which can lead to disorganized colony behavior and reduced foraging efficiency. biochemjournal.com
Avian Species
Fenbuconazole's effects on avian species have been evaluated through acute oral toxicity and reproductive studies.
Fenbuconazole is considered practically non-toxic to upland game species, such as the bobwhite quail, on an acute oral basis. An acute oral study with bobwhite quail determined an LD50 greater than 2150 mg/kg body weight. epa.govpublications.gc.ca Dietary studies indicate that fenbuconazole is slightly toxic to birds, with an 8-day subacute dietary LC50 of 2013 mg/kg for mallard ducks and 4050 mg/kg for bobwhite quail. epa.gov
Table 1: Avian Acute Toxicity Data for Fenbuconazole
| Species | Test Type | Endpoint | Value | Toxicity Classification | Source |
| Bobwhite Quail | Acute Oral | LD50 | >2150 mg/kg body weight | Practically Non-Toxic | epa.govpublications.gc.ca |
| Mallard Duck | 8-day Subacute Dietary | LC50 | 2013 mg/kg (or ppm) | Slightly Toxic | epa.gov |
| Bobwhite Quail | 8-day Subacute Dietary | LC50 | 4050 mg/kg (or ppm) | Slightly Toxic | epa.gov |
Avian reproduction studies are required for pesticides like fenbuconazole due to its stability and persistence in the environment. epa.gov No significant reproductive impairment was observed in mallard ducks exposed to a dietary dose of 150 ppm of technical fenbuconazole. epa.govepa.gov Similarly, bobwhite quail showed no reproductive impairment at a dietary dose of 150 ppm. epa.gov However, a slight decrease in eggshell thickness was noted in bobwhite quail at a higher dietary concentration of 600 ppm, which was attributed to treatment exposure. epa.gov Other reproductive parameters, such as mortality, behavior, and food consumption, were not affected at any treatment level. epa.gov
Amphibians
While fenbuconazole has been detected in environmental samples alongside other pesticides, specific detailed ecotoxicological data focusing solely on fenbuconazole's direct acute or chronic toxicity to amphibians is not extensively detailed in the provided search results. rovedar.com However, general concerns exist regarding pesticide effects on amphibians, including acute toxicity and long-term impacts like reproductive abnormalities, infertility, and malformations. rovedar.com The U.S. Environmental Protection Agency (EPA) does not always require amphibian toxicity tests for pesticide registration, highlighting a potential data gap for this group of animals. rovedar.com
Ecotoxicological Risk Assessment Methodologies
Ecotoxicological risk assessments for pesticides like fenbuconazole involve evaluating the potential for adverse effects on non-target organisms in the environment. These assessments typically compare estimated environmental concentrations (EECs) with toxicity endpoints. govinfo.govmdpi.com Methodologies often employ tiered approaches and models to predict environmental concentrations and evaluate risks. govinfo.govmdpi.com The concentration-addition (CA) approach is a widely used method for assessing the ecotoxicity and risks of pesticide mixtures, assuming that the combined effect of a mixture can be predicted from the sum of its sub-components after adjusting for relative toxicity. mdpi.com
Estimated Environmental Concentrations (EECs)
Estimated Environmental Concentrations (EECs) are predicted values representing the concentrations of a pesticide likely to be found in various environmental compartments, such as surface water and groundwater, following its application. govinfo.govfederalregister.govfederalregister.govepa.govepa.gov These concentrations are crucial for estimating potential exposure to wildlife and are often derived using screening models like GENEEC (Generic Estimated Environmental Concentration) for surface water and SCI-GROW (Screening Concentration in Ground Water) for groundwater. govinfo.govfederalregister.govfederalregister.govepa.gov
For fenbuconazole, based on aerial application at a maximum annual use rate of 0.75 lb of active ingredient per acre, the maximum EECs in surface water are estimated to be 6.7 parts per billion (ppb) for acute exposures and 3.6 ppb for chronic exposures. govinfo.govfederalregister.govfederalregister.govepa.gov In groundwater, the maximum EEC for fenbuconazole for both acute and chronic exposure is significantly lower, at 0.03 ppb. federalregister.govfederalregister.govepa.govepa.gov Due to the significantly lower groundwater EECs, surface water EECs are typically used for comparisons in risk assessments. govinfo.govfederalregister.govfederalregister.gov These GENEEC values are considered upper-bound estimates of concentrations that might be found in ecologically sensitive environments. epa.govepa.gov
Table 2: Estimated Environmental Concentrations (EECs) for Fenbuconazole
| Environmental Compartment | Exposure Type | EEC (µg/L or ppb) | Source |
| Surface Water | Acute | 6.7 | govinfo.govfederalregister.govfederalregister.govepa.gov |
| Surface Water | Chronic | 3.6 | govinfo.govfederalregister.govfederalregister.govepa.gov |
| Groundwater | Acute | 0.03 | federalregister.govfederalregister.govepa.govepa.gov |
| Groundwater | Chronic | 0.03 | federalregister.govfederalregister.govepa.govepa.gov |
Hazard Assessment of Transformation Products
Fenbuconazole undergoes environmental transformation, leading to various degradation products. Some identified transformation products include Hydroxy-Triazole, Triazole alanine (B10760859), RH-6468 "iminolactone", 1,2,4 triazole, RH-6467 4-(4-chlorophenyl)-2-(methyl-1H-1,2,4-triazole)-4-oxo-2-phenyl butane (B89635) nitrile, RH-9129 cis-5-(4-chlorophenyl) dihydro-3-phenyl-3-(1H-1,2,3-triazol-1-yl)methyl-2(3H)-furanone, Hydroxy Fenbuconazole, 1,2 dihydro-triazolone, and 1,2,4 triazole acetic-acid nih.gov. Other degradates mentioned include RH-9130 epa.govacs.org.
Hazard assessments using in-silico methods have indicated that several transformation products of fenbuconazole are estimated to be significantly more orally toxic than the parent compound researchgate.netresearchgate.net. A majority of these transformation products were predicted to be carcinogenic, with 11 consistently identified as having carcinogenic potential by multiple assessments researchgate.netresearchgate.net. Additionally, 29 out of 53 detected molecules (including transformation products of other pesticides alongside fenbuconazole) were predicted to be probable developmental toxicants researchgate.netresearchgate.net. These findings highlight the need for further testing, including quantification of their production and in-vivo and in-vitro toxicity tests, due to their predicted toxicity and associated hazard researchgate.netresearchgate.net.
Research also explores the enantioselective degradation and conversion of fenbuconazole and its chiral metabolites, such as RH-9129 and RH-9130, in soils under both aerobic and anaerobic conditions acs.org. Studies have shown enantioselectivity, with (-)-fenbuconazole preferentially degrading in certain soil types acs.org. Further, in toxicokinetic studies of fenbuconazole enantiomers in mice, S-(+)-fenbuconazole demonstrated significantly higher blood absorption and a greater propensity for hepatic accumulation compared to R-(-)-fenbuconazole, suggesting varying toxicological profiles between enantiomers nih.gov.
Considerations for Vulnerable Environmental Sites
The environmental persistence and mobility characteristics of fenbuconazole necessitate specific considerations for vulnerable environmental sites.
Groundwater Contamination : While fenbuconazole generally shows slight potential to leach to groundwater due to its adsorption to soil, the risk of contamination may be greater in vulnerable sites. These include soils with low organic matter content and areas with shallow groundwater epa.gov.
Soil Residue Accumulation : The long half-lives of fenbuconazole under aerobic soil metabolism and terrestrial field dissipation suggest that repeated applications over multiple growing seasons could lead to soil residue accumulation epa.govapvma.gov.au. These accumulated residues may then become available for uptake by rotational crops or be transported via sediments during runoff events epa.gov.
Runoff and Drift : Fenbuconazole is toxic to fish and aquatic invertebrates, and precautionary labeling often prohibits direct application to water bodies or intertidal areas epa.govepa.govepa.gov. Drift and runoff from treated areas pose a hazard to aquatic organisms in adjacent aquatic sites epa.govepa.govepa.gov. Label instructions typically establish setback distances (e.g., 75-ft) from aquatic habitats to mitigate direct spray over these areas epa.gov.
Impact on Non-Target Organisms : Beyond direct aquatic toxicity, the impact on non-target organisms in sensitive ecosystems is a concern. For instance, while honeybees are generally considered relatively non-toxic to fenbuconazole based on acute mortality, studies have revealed sublethal effects on solitary bees, impacting male reproductive quality signals and mating success, which could contribute to reduced pollinator populations in pesticide-polluted environments unimi.itresearchgate.net. Screening-level risk assessments are conducted to determine potential effects on all taxa of non-target wildlife and plants, including endangered species, particularly when they may be present in the vicinity of fenbuconazole application regulations.gov.
Toxicological Studies and Human Health Risk Assessment of Fenbuconazole
Toxicological Endpoints and Dose-Response Relationships
Developmental Toxicity
Developmental toxicity studies on fenbuconazole (B54123) have been conducted in various animal models, including rats, rabbits, and zebrafish. In studies with rats and rabbits, fenbuconazole was not found to be teratogenic, meaning it did not cause birth defects herts.ac.uknih.govnih.govnih.gov. However, fetotoxicity, which refers to adverse effects on the fetus, was observed in both species herts.ac.uknih.gov.
In rats, a maternal and developmental No Observed Adverse Effect Level (NOAEL) of 30 mg/kg body weight (bw)/day was identified. At higher doses (e.g., 75 mg/kg bw/day), maternal toxicity manifested as a decrease in maternal body weight, while developmental toxicity included an increase in post-implantation loss and a decreased number of live fetuses per dam uni.lu. For rabbits, the maternal NOAEL was 10 mg/kg bw/day, and the developmental NOAEL was 30 mg/kg bw/day. An undeterminable developmental Lowest Observed Adverse Effect Level (LOAEL) of 60 mg/kg bw/day was noted due to increased resorptions uni.lu. Crucially, effects observed in offspring across these studies occurred at or above doses that also caused maternal toxicity, indicating no increased susceptibility of the young to fenbuconazole exposure in utero and/or postnatally uni.lu.
More recent research using zebrafish embryos has indicated that fenbuconazole exposure can impact development and cardiac function. Concentrations as low as 500 ng/L significantly increased pericardial edema and spine curvature rates, disturbed cardiac function, and led to shortened lower jaws. Furthermore, embryonic exposure to fenbuconazole was found to inhibit gametogenesis in adult zebrafish by targeting the gonads, not the brain, leading to a significant reduction in the percentage of mature gametes and decreased fertilization and F1 embryo survival rates. Beyond laboratory animals, studies on wild solitary bees (Osmia cornuta) exposed to sublethal doses of fenbuconazole revealed altered male reproductive signals, including reduced thoracic vibrations and an altered cuticular hydrocarbon profile, which subsequently led to a reduction in mating success.
Carcinogenicity Predictions of Transformation Products
Fenbuconazole is classified as a Group C, or "possible human carcinogen," by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). This classification is primarily based on the observation of increased incidences of liver tumors in male and female mice and thyroid tumors in male rats during long-term studies herts.ac.uknih.gov. While some sources suggest these effects may be species-specific and not directly relevant to humans, quantitative cancer risk assessments are still performed using a linear extrapolation model nih.gov.
The assessment of carcinogenic potential also considers transformation products (metabolites) of fenbuconazole. For instance, metabolites such as RH-9129 and RH-9130 have been included in some risk evaluations. Additionally, aggregate risk assessments for conazole fungicides, including fenbuconazole, often consider triazole-derived metabolites, specifically 1,2,4-triazole (B32235) (PubChem CID: 9257), triazolylalanine (PubChem CID: 18596403), and triazolylacetic acid (PubChem CID: 19980995). The estimated aggregate cancer risk for fenbuconazole is typically considered negligible, falling within the range of 1 × 10^-6 to 3 × 10^-6, which is generally below the Agency's level of concern.
Human Health Risk Assessment Methodologies
Human health risk assessments for fenbuconazole involve a systematic evaluation of potential exposures and associated risks. Regulatory bodies, such as the EPA, evaluate available toxicity data for its validity, completeness, and reliability to inform these assessments. The general methodology involves comparing estimated aggregate exposure levels to established toxicological reference values, specifically the acute Population Adjusted Dose (aPAD) and chronic Population Adjusted Dose (cPAD). Uncertainty/safety factors (UFs) are applied to account for inherent uncertainties in extrapolating data from laboratory animals to humans and for variations in sensitivity within the human population.
In Australia, the Australian Pesticides and Veterinary Medicines Authority (APVMA) employs specific methodologies for dietary risk assessment, including the National Estimated Short Term Intake (NESTI) for acute dietary risk and the National Estimated Daily Intake (NEDI) for chronic dietary risk. Dietary exposure models, such as the Dietary Exposure Evaluation Model (DEEM-FCID), integrate food consumption data from surveys like the United States Department of Agriculture’s (USDA) National Health and Nutrition Examination Survey (NHANES/WWEIA) or Nationwide Continuing Surveys of Food Intakes by Individuals (CSFII). Estimated Drinking Water Concentrations (EDWCs) are modeled using environmental fate and transport models like the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) and Screening Concentration in Ground Water (SCI-GROW).
Acute Dietary Exposure Assessment
Acute dietary exposure assessments for fenbuconazole are conducted when toxicological studies indicate the possibility of an effect occurring from a single-day exposure. For fenbuconazole, such effects were identified specifically for females aged 13-49 years old.
In these assessments, residue levels in food are typically based on tolerance-level residues, and a conservative assumption of 100% crop treated (PCT) is often used. Modeled estimates of drinking water concentrations are directly incorporated into the dietary exposure models. The resulting acute risk estimates are generally a small percentage of the acute Population Adjusted Dose (aPAD), indicating that the exposure is considerably lower than regulatory levels of concern. In some instances, an acute dietary risk assessment was deemed unnecessary if no acute reference dose (ARfD) was established or if no endpoints of concern were identified for the general population, including infants and children.
Chronic Dietary Exposure Assessment
Chronic dietary exposure assessments evaluate long-term exposure to fenbuconazole through food and water. These assessments typically utilize average residue levels derived from crop field trials, and for non-cancer assessments, a 100% crop treated assumption is often applied. For cancer risk assessments, average percent crop treated estimates are used for specific commodities. Modeled drinking water concentrations are also integrated into the chronic dietary exposure models.
The chronic exposure to fenbuconazole from food and water is estimated to utilize a small percentage of the chronic Population Adjusted Dose (cPAD). Children aged 1-2 years old are often identified as the population subgroup receiving the greatest exposure, though the exposure levels remain below the level of concern. An Acceptable Daily Intake (ADI) for fenbuconazole has been established, for example, at 0.03 mg/kg bw/day by the EPA and 0.006 mg/kg bw/day by the European Food Safety Authority (EFSA) and the APVMA herts.ac.uk. The assessment also considers the Theoretical Maximum Residue Contribution (TMRC) and, when available, the more refined Anticipated Residue Contribution (ARC).
Aggregate Exposure Assessments
Aggregate exposure assessments for fenbuconazole consider the combined exposure from all relevant sources, primarily food and drinking water. Since there are currently no registered residential uses for fenbuconazole, residential exposure is not typically a component of its aggregate risk assessment.
Occupational Exposure Assessments
Occupational exposure assessments for fenbuconazole focus on evaluating the exposure of individuals who handle or apply the fungicide. These assessments consider various scenarios, including exposure for mixer/loaders and applicators, and account for different application methods such as ground or aerial spray equipment.
To develop these exposure assessments, regulatory bodies utilize comprehensive databases of generic data, including the Pesticide Handlers Exposure Database (PHED), the Agricultural Handler Exposure Task Force (AHETF) database, and the Agricultural Reentry Task Force (ARTF). Calculations for occupational exposure involve estimating unit dermal and inhalation exposures based on factors such as application rates and the use of personal protective equipment (PPE).
Advanced Analytical Methodologies for Fenbuconazole and Its Metabolites
Chromatographic Techniques
Chromatographic methods form the backbone of fenbuconazole (B54123) analysis, offering excellent separation capabilities before detection.
Gas-Liquid Chromatography (GLC) coupled with a Nitrogen-Phosphorus Detector (NPD) has been utilized for the determination of fenbuconazole and its metabolites, including RH-9129 and RH-9130, particularly in complex matrices like pecans. The sample preparation typically involves Soxhlet extraction using a hexane (B92381)/2-propanol mixture, followed by concentration to an oily residue. The residue is then dissolved in toluene/acetone and subjected to cleanup steps involving Silica (B1680970) gel and Florisil. Further purification can be achieved with a C-18 solid phase extraction (SPE) cartridge. epa.gov
For the chromatographic separation, a 30-meter, 0.53 mm ID RTX-35 capillary column is commonly employed. epa.gov The nitrogen-phosphorus detector is sensitive to nitrogen-containing compounds like fenbuconazole. Method validation studies have shown acceptable recovery rates for fenbuconazole (RH-7592) and its metabolites RH-9129 and RH-9130 in pecans at spiking levels of 0.05 ppm and 0.10 ppm. epa.gov However, studies have indicated significant signal enhancement caused by the matrix, suggesting the importance of matrix-matched standards for accurate quantification. epa.gov An analytical chemistry laboratory reported that one chemist could prepare a set of six samples for GC analysis within 8 hours, excluding the Soxhlet extraction time. epa.gov
For animal tissues, eggs, and milk, a similar methodology involves blending matrices with methanol (B129727), followed by hexane extraction for fat removal. Extracts are then purified via liquid-liquid partitioning, silica gel column chromatography, and C-18 SPE or Florisil column chromatography. The purified extracts are subsequently analyzed by gas chromatography using either a nitrogen-specific thermionic detector (NPD) or a mass spectrometry detector (MSD). apvma.gov.au
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fenbuconazole and its metabolites due to its versatility and ability to handle thermally unstable or less volatile compounds. HPLC methods have been described for the determination of fenbuconazole, its lactones, the alcohol RH-7968, and the ketone RH-6467. fao.org The glucose conjugate of the chlorophenol RH-4911 has also been determined by HPLC. fao.org
A common approach for fenbuconazole analysis by reverse phase (RP) HPLC involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. sielc.comsielc.com Columns such as the Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, are suitable for this separation. sielc.comsielc.com Smaller 3 µm particle columns are also available for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. This liquid chromatography method is scalable, making it suitable for isolating impurities in preparative separations and for pharmacokinetic studies. sielc.comsielc.com Recoveries ranging from 62–116% at spike levels of 0.01–4.0 mg/kg have been reported for stone fruit samples extracted with methanol and purified on silica and Florisil before GLC analysis, which can be adapted for HPLC. fao.org
Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers high sensitivity and accurate mass capabilities for the identification and quantification of fenbuconazole and its transformation products. A UPLC-QTOF-MS system typically comprises a UPLC system (e.g., Agilent) connected to a QTOF mass spectrometer (e.g., Agilent 6550 LC/MS or Waters Xevo G2-S QTOF). sci-hub.semdpi.comresearchgate.net
Chromatographic separation is often achieved using columns such as the ZORBAX SB-C18 (Agilent) or Inertsil ODS-4 (GL Sciences). sci-hub.semdpi.com Mobile phases commonly consist of aqueous solutions with formic acid or ammonium (B1175870) acetate (B1210297) and acetonitrile or methanol, employed in gradient elution programs. sci-hub.semdpi.com
UPLC-QTOF-MS has been used for multi-residue pesticide analysis in various matrices, including tea, cereal grains, and legumes. sci-hub.semdpi.com Method validation for pesticides, including fenbuconazole, has demonstrated satisfactory linearity with correlation coefficients typically greater than 0.985. sci-hub.se The limits of quantification (LOQ) for various pesticides, including fenbuconazole, have been reported to be below 10 µg/kg. sci-hub.se Matrix effects have been evaluated, with many pesticides showing negligible effects (<20%). sci-hub.semdpi.com This technique is also valuable for identifying transformation products, with studies detecting numerous fenbuconazole transformation products after exposure to advanced oxidative processes. researchgate.net
High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method, particularly valuable for the enantioselective determination of fenbuconazole and its metabolites. This technique allows for robust quantification of trace amounts of pesticide residues in complex matrices. acs.orgacs.orgnih.gov
For the analysis of fenbuconazole residues in matrices like strawberry, acetonitrile containing 1% acetic acid is used for extraction, followed by cleanup with primary and secondary amine (PSA) and C18 sorbents. acs.orgacs.orgnih.gov Enantiomeric resolution of fenbuconazole is achieved on chiral stationary phases, such as a cellulose (B213188) tris (3,5-dimethylphenylcarbamate) column, using a mobile phase like acetonitrile–0.1% formic acid solution (60:40, v/v). acs.orgacs.orgnih.gov Another chiral column, Chiralcel OD-RH, has been used for simultaneous enantioselective determination of fenbuconazole and its main metabolites in soil and water. capes.gov.br
Quantification is performed using matrix-matched standard calibration curves. The limits of quantification (LOQ) for fenbuconazole enantiomers in strawberry have been reported at 2 μg/kg. acs.orgnih.gov The method validation typically includes linearity, precision, and accuracy. Good linear calibration curves are obtained over a wide range (e.g., 1–500 μg/L). acs.org Mean recoveries for enantiomers from soil samples have ranged from 82.5–104.1% with intra-day relative standard deviations (RSD) of 2.7–9.5% and inter-day RSD of 5.7–11.2%. For water samples, recoveries were 81.8–104.6% with intra-day RSD of 2.6–11.4% and inter-day RSD of 5.3–10.4%. capes.gov.br The limits of detection (LOD) for all enantiomers in soil and water were reported to be less than 0.8 μg/kg, with LOQ not exceeding 2.5 μg/kg. capes.gov.br
In MS/MS conditions, electrospray ionization (ESI) is typically operated in positive ion mode, with multiple reaction monitoring (MRM) applied for quantification. acs.org
Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ/MS or UHPLC-MS/MS) is a powerful technique for the rapid and sensitive quantitative detection of fenbuconazole and its enantiomers. This system allows for high separation efficiency and fast analysis, leading to increased sample throughput. acs.orglcms.czhplc.eu
An Agilent 1290 Infinity UHPLC system coupled with an Agilent 6460 Triple Quad MS system has been used for the quantitative detection of fenbuconazole enantiomers. acs.org The method validation for fenbuconazole enantiomers in biological samples (plasma, tissues, urine, and feces) demonstrated good specificity with no impurity peak interference. acs.org The method showed a wide linear range (0.5–1000 ng/mL) and a limit of detection (LOD) below 0.2 ng/mL. acs.org
UHPLC-QQQ/MS is particularly effective for studying the toxicokinetics and enantiomer conversion of fenbuconazole enantiomers. acs.orgnih.gov For instance, it has been used to reveal significant enantioselectivity in mice, with S-(+)-fenbuconazole showing a significantly higher area under the curve (AUC) than R-(-)-fenbuconazole, indicating greater blood absorption and hepatic accumulation. acs.orgnih.gov
The Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer, for example, offers ultrafast selected-reaction monitoring (SRM) capabilities, enabling the quantification of numerous compounds in less time. lcms.cz Sample preparation often involves modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which include salting out steps and selective dispersive SPE for efficient matrix cleanup. lcms.czhplc.euresearchgate.net
Enantioselective Analytical Methods
Fenbuconazole is a chiral triazole fungicide, meaning it exists as two enantiomers (S-(+)-fenbuconazole and R-(-)-fenbuconazole) that may exhibit different biological activities and environmental fates. acs.orgnih.gov Enantioselective analytical methods are crucial for distinguishing and quantifying these individual enantiomers.
A primary approach for enantioselective analysis involves chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS). acs.orgacs.orgcapes.gov.brmdpi.comresearchgate.net The direct resolution of fenbuconazole enantiomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are frequently employed, such as cellulose tris (3,5-dimethylphenylcarbamate) columns or Chiralcel OD-RH columns. acs.orgacs.orgcapes.gov.brmdpi.com Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) has also emerged as a rapid and robust method for the simultaneous detection of fenbuconazole and its chiral metabolites, utilizing columns like amylose (B160209) tris-(3,5-dimethylphenylcarbamate)-coated chiral columns. nih.gov
The mobile phase composition is critical for effective enantioseparation; for instance, acetonitrile–0.1% formic acid solution has been successfully used. acs.orgacs.org To identify the elution order of enantiomers, techniques like optical rotation detection or Circular Dichroism (CD) spectra are employed. acs.orgcapes.gov.br
Studies have demonstrated the effectiveness of these methods in determining fenbuconazole enantiomers in various matrices, including strawberry, soil, and water. acs.orgacs.orgcapes.gov.brnih.gov Validation parameters for these enantioselective methods typically include linearity, precision, accuracy, and limits of quantification. For example, LOQs for fenbuconazole enantiomers in strawberry were reported at 2 μg/kg. acs.orgnih.gov Recoveries for enantiomers in soil and water samples generally fall within acceptable ranges (e.g., 81.8–104.6%). capes.gov.br
Research findings using enantioselective methods have revealed that the degradation of fenbuconazole in strawberry was not enantioselective. acs.orgnih.gov However, in toxicokinetic studies in mice using UHPLC-QQQ/MS, significant enantioselectivity was observed, with S-(+)-fenbuconazole exhibiting higher blood absorption and hepatic accumulation compared to R-(-)-fenbuconazole. acs.orgnih.gov Enantiomer conversion has also been investigated, showing unidirectional conversion (R → S) in mice, albeit at generally low rates in most tissues. nih.gov
Chiral Column Chromatography (e.g., Chiral OD-RH, Cellulose Tris (3,5-dimethylphenylcarbamate))
Chiral column chromatography plays a significant role in separating the enantiomers of fenbuconazole and its chiral metabolites due to their distinct biological activities and environmental fates. wikipedia.org
One commonly utilized column is the Chiralcel OD-RH , a reversed-phase coated chiral column featuring cellulose-tris(3,5-dimethylphenyl)carbamate as its chiral stationary phase (CSP). nih.gov This column has been successfully employed for the enantioselective determination of fenbuconazole and its main metabolites in complex matrices such as soil and water. wikipedia.orgmims.com It is also suitable for liquid chromatography-mass spectrometry (LC/MS) applications and has been used for other chiral triazole fungicides in food samples like honey. nih.govthegoodscentscompany.com
Another chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate) is used for the direct resolution of fenbuconazole and myclobutanil (B1676884) enantiomers in strawberry samples, typically with acetonitrile-formic acid solutions as the mobile phase. nih.gov Similarly, ReproSil Chiral-OM columns, which are based on silica coated with tris-(3,5-dimethylphenylcarbamate) of cellulose, are also used for chiral separations. herts.ac.uk
For ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QQQ/MS) analysis of fenbuconazole enantiomers, Chiralpak IG has been optimized as the stationary phase. wikipedia.org
Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) is another powerful technique for the enantiomeric analysis of fenbuconazole and its chiral metabolites. This method often utilizes an amylose tris-(3,5-dimethylphenylcarbamate)-coated chiral column to achieve baseline separation of stereoisomers in a short analysis time, as demonstrated for fruit, vegetable, cereal, and soil samples. thegoodscentscompany.cominvivochem.cn
Sample Preparation and Extraction Techniques
Effective sample preparation and extraction are critical steps to isolate fenbuconazole and its metabolites from various matrices, ensuring accurate and sensitive analysis.
Common extraction methods include:
Soxhlet extraction: This technique has been used for fenbuconazole (RH-7592) and its metabolites (RH-9129, RH-9130) from pecans, typically employing a hexane/2-propanol mixture as the solvent. herts.ac.ukwikipedia.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) method: Widely adopted for its efficiency, QuEChERS is used for the extraction and cleanup of fenbuconazole and its metabolites from diverse matrices such as soil, tomatoes, cucumbers, apples, peaches, rice, and wheat. wikipedia.orgthegoodscentscompany.com
Solid-phase extraction (SPE): SPE cartridges, including C-18 solid phase extraction, are frequently used for cleanup procedures after initial extraction, particularly for water samples and for further purification of extracts from pecans. herts.ac.ukwikipedia.orgwikipedia.org Dispersive solid phase extraction (dSPE) sorbents are also utilized for purification in SFC-MS/MS methods. invivochem.cn
Liquid-liquid extraction and partitioning: Extracts from samples like goat tissues have been subjected to partitioning with solvents such as ethyl acetate, n-butanol, hexane, and water following methanol extraction. nih.gov
Acetone extraction and partitioning: The Dutch mini-Luke method involves extracting homogenized samples with acetone, followed by partitioning with petroleum ether and dichloromethane (B109758) for multi-residue analysis. nih.gov
Acetonitrile extraction: Fenbuconazole residues in strawberry have been extracted using acetonitrile containing 1% acetic acid, followed by cleanup with primary and secondary amine (PSA) and C18 sorbents. nih.gov
Matrix solid-phase dispersion (MSPD) and liquid-solid extraction (LSE): These techniques have been optimized for the preparation, extraction, and purification of herbal samples for pesticide residue analysis. researchgate.net
After extraction, cleanup steps often involve column chromatography using materials like silica gel and Florisil to remove matrix interferences. herts.ac.ukwikipedia.org
Method Validation and Quantification Limits
Method validation is essential to confirm the reliability and suitability of analytical procedures for fenbuconazole and its metabolites. Key parameters evaluated include linearity, precision, accuracy, matrix effects, and stability. wikipedia.orgwikipedia.org
Linearity: Calibration curves are established to define the linear range of detection. For enantioselective methods, coefficients of determination (R²) of ≥0.9991 have been achieved for each enantiomer in soil and water matrix calibration curves. wikipedia.org UHPLC-QQQ/MS methods have shown wide linear ranges, for instance, from 0.5 to 1000 ng/mL. wikipedia.org Similarly, for six fenbuconazole stereoisomers, excellent linearities (R² ≥ 0.9963) have been reported. invivochem.cn While instrument response can sometimes be quadratic, careful matching of standard and sample responses is crucial if a standard curve is not used for quantitation. herts.ac.uk Many methods achieve correlation coefficients (R) of 0.99 or higher.
Precision: This is assessed through repeatability (intra-day) and internal reproducibility (inter-day) studies. Acceptable intra-day relative standard deviations (RSD) for fenbuconazole enantiomers in soil ranged from 2.7-9.5%, and in water from 2.6-11.4%. Inter-day RSDs were 5.7-11.2% for soil and 5.3-10.4% for water. wikipedia.org For various stereoisomers, RSDs of ≤11.5% have been reported. invivochem.cn Generally, a relative standard deviation of repeatability ≤ 20% is considered an acceptance criterion for pesticide validation.
Accuracy (Recoveries): Recovery rates indicate the trueness of the method. Mean recoveries for fenbuconazole enantiomers from soil samples have been reported between 82.5-104.1%, and from water samples between 81.8-104.6%. wikipedia.org Satisfactory recoveries (76.3-104.6%) were also achieved for six fenbuconazole stereoisomers across fruit, vegetable, cereal, and soil matrices. invivochem.cn For the parent compound and its metabolites in pecans, acceptable recoveries were observed, although matrix-induced signal enhancement was noted. herts.ac.uk For most pesticides, mean recoveries are expected to fall within the 70-120% range according to guidelines. guidetopharmacology.org
Quantification Limits (LOQ): The LOQ represents the lowest concentration of an analyte that can be reliably quantified. For fenbuconazole enantiomers, LOQs did not exceed 2.5 µg/kg in soil and water. wikipedia.orgmims.com In strawberry, the LOQ for fenbuconazole enantiomers was 2 µg/kg. nih.gov An older gas chromatography/nitrogen phosphorus detector (GC/NPD) method for fenbuconazole in soil reported an LOQ of 10 µg/kg. nih.gov More recent UHPLC-QQQ/MS methods have achieved lower detection limits, below 0.2 ng/mL. wikipedia.org For six stereoisomers, LOQs ranged from 0.13-3.31 µg/kg. invivochem.cn LOQs are often calculated as six times the standard deviation from the lowest accepted spike level.
Table 1: Representative Method Validation Parameters for Fenbuconazole Analysis
| Parameter | Matrix (Example) | Range/Value | Source |
| Recoveries (%) | Soil | 82.5-104.1 | wikipedia.org |
| Water | 81.8-104.6 | wikipedia.org | |
| Various matrices | 76.3-104.6 | invivochem.cn | |
| Intra-day RSD (%) | Soil | 2.7-9.5 | wikipedia.org |
| Water | 2.6-11.4 | wikipedia.org | |
| Inter-day RSD (%) | Soil | 5.7-11.2 | wikipedia.org |
| Water | 5.3-10.4 | wikipedia.org | |
| Linearity (R²) | Soil & Water | ≥ 0.9991 | wikipedia.org |
| UHPLC-QQQ/MS | Wide linear range (0.5–1000 ng/mL) | wikipedia.org | |
| Various matrices | ≥ 0.9963 | invivochem.cn | |
| LOQ (µg/kg or ng/mL) | Soil & Water | ≤ 2.5 µg/kg | wikipedia.orgmims.com |
| Strawberry | 2 µg/kg | nih.gov | |
| Soil (GC/NPD) | 10 µg/kg | nih.gov | |
| UHPLC-QQQ/MS | < 0.2 ng/mL | wikipedia.org | |
| Various matrices | 0.13-3.31 µg/kg | invivochem.cn |
Prioritization of Analytical Methods Development for Environmental Monitoring
The prioritization of analytical methods development for environmental monitoring of pesticides, including fenbuconazole, is a systematic process driven by the need to understand their occurrence, fate, and potential impacts in the environment. uni.lu Organizations such as the U.S. Geological Survey (USGS) develop strategies to re-evaluate and prioritize pesticide compounds and their degradates for inclusion in monitoring programs and studies. uni.lu
Key factors considered in this prioritization include:
Measured occurrence: The frequency of detection and concentrations of pesticides in environmental compartments like water and sediment. uni.lu
Predicted concentrations and likelihood of occurrence: Modeling and predictive tools are used to estimate potential environmental levels. uni.lu
Potential toxicity: Evaluation of the compound's toxicity to aquatic life and humans. uni.lu
Priorities of other agencies and regulatory bodies: Alignment with the concerns and regulatory frameworks of other environmental and health agencies. uni.lu
Pesticides are often classified into tiers (e.g., Tier 1 for high priority, Tier 2 for moderate, Tier 3 for low) to guide method development efforts. uni.lu This ensures that resources are focused on compounds posing the highest environmental risk or those requiring more comprehensive monitoring. Environmental monitoring aims to assess the persistence of target chemicals, particularly those without established environmental standards, to understand changes in their environmental presence over time. jkchemical.com
Analytical methods development is an active and supporting component of these environmental surveys and monitoring programs. jkchemical.com For instance, in wastewater monitoring, target analytes are identified through retail surveys, product labels, and historical detection data in wastewater effluent, leading to the development or adjustment of analytical methods to suit specific laboratory conditions. nih.gov This continuous development ensures that monitoring capabilities evolve to address emerging contaminants and provide data for informed policy decisions regarding chemical management in the environment.
Agricultural and Environmental Management Strategies for Fenbuconazole
Comparative Efficacy Studies in Disease Management
Comparative efficacy studies evaluate the performance of fenbuconazole (B54123) against specific fungal pathogens across different crops, often comparing it with other fungicides or application approaches. These studies provide critical data for optimizing disease control programs.
Control of Fungal Diseases in Various Crops (e.g., Wheat, Barley, Almond, Citrus, Soybean)
Fenbuconazole has demonstrated efficacy against a range of fungal diseases in diverse agricultural settings.
Wheat and Barley: Fenbuconazole is employed for the control of economically important diseases such as leaf spot, yellow and brown rust, powdery mildew, and net blotch in both wheat and barley. Its systemic nature allows it to be absorbed by the plant, offering both protective and curative action against these pathogens. nih.gov
Almond: In almond cultivation, fenbuconazole has shown variable yet significant efficacy against red leaf blotch (RLB), caused by Polystigma amygdalinum. Trials conducted between 2015 and 2019 indicated efficacies ranging from 43% to over 85%, depending on the year and specific trial conditions. For instance, in 2015, it was among the top-performing products against RLB, achieving greater than 75% efficacy. In 2018, it significantly reduced disease incidence by 56%, and in 2019, its efficacy against RLB exceeded 85%. Beyond RLB, fenbuconazole is also effective in controlling other significant almond diseases, including brown rot (Monilinia laxa and M. fructicola), shot-hole (Wilsonomyces carpophilus), scab (Cladosporium carpophilum), and rust (Tranzchelia discolor). In the United States, fenbuconazole is a commonly used fungicide for managing leaf spot and brown rot in commercial almond production. mdpi.comregulations.govalmondboard.com
Citrus: Fenbuconazole is effective in managing citrus greasy spot (Zasmidium citri-griseum, also known as Mycosphaerella citri), a widespread fungal disease in citrus-growing regions. Field trials have shown that fenbuconazole sprays significantly reduce the severity of greasy spot on leaves, with greater disease control observed when three sprays were applied compared to a single application. It provides effective control of both greasy spot and rind blotch on citrus leaves and fruit. mdpi.comFurthermore, fenbuconazole has demonstrated efficacy as both a protectant and a post-infection spray for citrus scab (Elsinoe fawcettii), proving effective when applied within 16 to 48 hours after inoculation. apsnet.orgresearchgate.netHowever, its effectiveness as a post-infection treatment for melanose (Diaporthe citri) was limited. apsnet.orgresearchgate.netBaseline sensitivities for mycelial growth of various citrus fungal pathogens to fenbuconazole have been established, with effective dose (ED50) values ranging from 0.21 µg/ml for M. citri to 1.01 µg/ml for Colletotrichum acutatum. apsnet.orgresearchgate.net
Soybean: While fenbuconazole is broadly categorized for use on "field crops" and "cereals", researchgate.netalamy.com and is recognized as a triazole fungicide applied to a wide variety of crops, nih.gov specific detailed efficacy studies focusing solely on soybean were not found in the provided search results.
Other Crops: Fenbuconazole is also registered for use on a range of other crops, including bananas, blueberries, cranberries, peanuts, pecans, peppers, stone fruits, and sugar beet. regulations.govFor highbush blueberries, it effectively manages mummy berry disease (Monilinia vaccinii-corymbosi). regulations.govIn cranberries, its efficacy against fruit rot varies; it is highly effective against Phyllosticta vaccinii (the early rot pathogen) but less so against Colletotrichum gloeosporioides. apsnet.orgIt is also used for brown rot control in nectarines and for leaf spot/yellow sigatoka and black sigatoka in bananas. apvma.gov.auAdditionally, it controls Cercospora leaf spot (Cercospora capsici) in bell and non-bell peppers. regulations.gov
Evaluation of Application Strategies
Effective application strategies are crucial for maximizing the efficacy of fenbuconazole and managing disease.
Fenbuconazole is registered for foliar, aerial, and ground applications. regulations.govOptimal disease control is generally achieved through thorough coverage sprays, which necessitate proper spray pressure, adequate water volume, appropriate nozzle selection and spacing, and controlled tractor speed. corteva.ca For the management of mummy berry on highbush blueberries, specific application timings are recommended: an initial application at early green tip, followed by a second 10 to 14 days later. A third application may be made at early bloom, with a potential fourth application 10 to 14 days thereafter. A maximum of four applications per year is permitted for this crop. carovail.comIn peach brown rot management, studies have involved two preharvest fenbuconazole sprays applied at 15 and 6 to 8 days before harvest. Initial sprays in such programs can be applied at 10- to 12-day intervals, with subsequent cover sprays at approximately 14-day intervals. apsnet.org In almond orchards, application strategies based on specific meteorological conditions have shown comparable efficacy to calendar-based treatments but with fewer applications. For instance, applying fungicides after 15 days from rainfall events exceeding 15 mm, with minimum average temperatures around 10–15 °C, resulted in 2–4 applications compared to 5–9 for calendar treatments. mdpi.comresearchgate.net It is important to note that fenbuconazole, being a penetrant fungicide, has limited curative ability and is generally ineffective on existing disease symptoms once the fungus begins to produce spores. Therefore, it must be applied before or shortly after infection, and is best utilized on a preventive schedule to achieve optimal disease control. researchgate.netokstate.eduTable 1: Fenbuconazole Efficacy in Key Crops
| Crop | Target Diseases | Efficacy Comments |
| Wheat | Leaf Spot, Yellow Rust, Brown Rust, Powdery Mildew, Net Blotch | Systemic, protectant, and curative; effective against multiple cereal diseases. nih.gov |
| Barley | Leaf Spot, Yellow Rust, Brown Rust, Powdery Mildew, Net Blotch | Systemic, protectant, and curative; effective against multiple cereal diseases. nih.gov |
| Almond | Red Leaf Blotch, Brown Rot (Monilinia laxa, M. fructicola), Shot-Hole (Wilsonomyces carpophilus), Scab (Cladosporium carpophilum), Rust (Tranzchelia discolor) | Efficacy against Red Leaf Blotch varied (43% to >85%) depending on the year and conditions. Effectively controls other key almond diseases. mdpi.comregulations.govalmondboard.com |
| Citrus | Greasy Spot (Zasmidium citri-griseum/Mycosphaerella citri), Citrus Scab (Elsinoe fawcettii), Rind Blotch | Significantly reduces greasy spot severity (better with multiple sprays). Effective protectant/post-infection for scab (16-48h post-inoculation). Limited post-infection efficacy for melanose. mdpi.comapsnet.orgresearchgate.netapsnet.orgresearchgate.net |
| Soybean | Not specifically detailed | General use on "field crops" and "cereals" mentioned, but no specific efficacy studies for soybean were found in the provided information. researchgate.netalamy.comnih.gov |
| Other Crops | Mummy Berry (Monilinia vaccinii-corymbosi) in blueberries; Fruit Rot (Phyllosticta vaccinii, Colletotrichum gloeosporioides) in cranberries; Brown Rot in nectarines; Leaf Spot/Yellow Sigatoka, Black Sigatoka in bananas; Cercospora leaf spot in peppers. | Effective against mummy berry. Varied efficacy in cranberries (effective against P. vaccinii, less against C. gloeosporioides). Used for brown rot in nectarines and Sigatoka diseases in bananas. Effective against Cercospora leaf spot in peppers. regulations.govapsnet.orgapvma.gov.au |
Table 2: Fenbuconazole Application Strategies and Findings
Future Research Directions and Emerging Issues
Long-term Ecological Impacts of Fenbuconazole (B54123) and its Metabolites
Understanding the long-term ecological impacts of fenbuconazole and its transformation products is critical for comprehensive environmental stewardship. Fenbuconazole demonstrates persistence in both soil and water systems, with reported half-lives ranging from 38 to 367 days in laboratory settings and 28 to 425 days in field conditions, with some degradation times (DT90) exceeding one year. herts.ac.ukfao.org This persistence raises concerns about chronic exposure to non-target organisms.
Studies have indicated that fenbuconazole exhibits moderate toxicity to various aquatic species, as well as to earthworms and honeybees. herts.ac.uk Furthermore, bioaccumulation has been observed in aquatic organisms; for instance, in bluegill sunfish exposed to C-triazole-RH-7592, maximum bioaccumulation factors (BAFs) were reported as 170X for fillet, 50X for whole fish, and 330X for viscera tissue. epa.gov
Table 1: Key Environmental Transformation Products of Fenbuconazole
| Metabolite Name | Source/Type of Transformation |
| Hydroxy-Triazole | Environmental transformation product |
| Triazole alanine (B10760859) (TA) | Environmental transformation product; common triazole metabolite |
| RH-6468 "iminolactone" | Environmental transformation product |
| 1,2,4 triazole | Environmental transformation product; common triazole metabolite |
| RH-6467 | Environmental transformation product |
| RH-9129 | Environmental transformation product; diastereomer of RH-9130 |
| RH-9130 | Environmental transformation product; diastereomer of RH-9129 |
| Hydroxy Fenbuconazole | Environmental transformation product |
| 1,2 dihydro-triazolone | Environmental transformation product |
| 1,2,4 triazole acetic-acid | Environmental transformation product |
Mechanistic Understanding of Enantiomer-Specific Toxicity
Fenbuconazole, as a chiral compound, exists as a racemic mixture of S-(+)-fenbuconazole and R-(-)-fenbuconazole. acs.org While enantiomers share identical physicochemical properties, their biological and toxicological activities can differ significantly, a phenomenon referred to as enantioselective toxicity. mdpi.com The difference in enantioselective effects between enantiomers can sometimes be 100-fold or more, underscoring the importance of incorporating these distinctions into risk assessments.
Research has demonstrated enantioselective degradation of fenbuconazole and its chiral metabolites (RH-9129 and RH-9130) in soil, with (-)-fenbuconazole showing preferential degradation under both aerobic and anaerobic conditions. researchgate.net Studies are also exploring the toxicokinetics, protein interactions, and enantiomer conversion of fenbuconazole enantiomers in mice to better understand their individual safety profiles. acs.org
Molecular docking studies have revealed a strong binding capacity of fenbuconazole at the Qi site of Complex III, indicating that this complex is susceptible to the fungicide, potentially leading to mitochondrial impairment in aquatic organisms like zebrafish. acs.orgresearchgate.net Further research is required to fully elucidate the specific enantioselective mechanisms underlying these observed differences in toxicity and environmental behavior. zaas.org
Table 2: Enantiomer-Specific Degradation of Fenbuconazole in Soil
| Enantiomer | Degradation Preference in Soil (Aerobic & Anaerobic) |
| (-)-Fenbuconazole | Preferentially degraded |
| (+)-Fenbuconazole | More persistent |
Development of Novel Remediation Technologies for Fenbuconazole Contamination
The persistence of fenbuconazole in environmental matrices necessitates the development and application of effective remediation technologies to mitigate contamination. While a range of general remediation approaches exists, including physical methods (e.g., soil flushing, thermal desorption), physicochemical methods (e.g., soil vapor extraction, chemical oxidation, neutralization), and biological/biochemical techniques (e.g., bioremediation, phytoremediation), specific novel technologies tailored for fenbuconazole contamination require further investigation. mdpi.com
Existing methods such as activated carbon-based technology, air sparging, bioreactor landfills, electrokinetics, in situ chemical oxidation, in situ chemical reduction, and the use of nanoscale materials are broadly applicable for environmental remediation. clu-in.orgepa.gov Future research should focus on adapting and optimizing these or developing entirely new technologies specifically for the efficient removal or degradation of fenbuconazole and its persistent metabolites from contaminated soil and water bodies. This includes exploring advanced oxidation processes, novel bioremediation strategies utilizing specific microbial strains, or innovative adsorption materials designed for fenbuconazole's unique chemical structure.
Refinement of Risk Assessment Models Incorporating Complex Environmental Interactions
Current regulatory risk assessment models for chemical compounds, including fenbuconazole, often evaluate single chemicals in isolation. wur.nl However, real-world environments are characterized by complex interactions involving chemical mixtures and multiple stressors (both chemical and non-chemical). wur.nl Future research must prioritize the refinement of risk assessment models to incorporate these complexities, thereby providing a more accurate and holistic understanding of environmental risks.
Integrated risk assessment approaches are needed that consider both human health and ecological risks concurrently, as the interdependence between environmental quality and human well-being means that interactions between effects on the environment and effects on humans can be overlooked in isolated assessments. wur.nlwho.int Models should be developed to capture the intricate dynamics of natural systems, reducing uncertainties associated with extrapolating findings from controlled test systems to the diverse conditions of the real world. wur.nl
This refinement should include the integration of ecosystem service scenarios and ensure consistency in defining environmental parameters and management practices that influence both exposure and effects. wur.nl While screening-level water exposure models like PRZM/EXAMS are currently used for fenbuconazole, future models should also account for spatial heterogeneity and its influence on chemical exposure and recovery potential within ecosystems. wur.nlfederalregister.govfederalregister.gov
Translational Research for Sustainable Agricultural Practices
Translational research serves as a critical bridge between scientific discoveries and their practical application in sustainable agricultural practices. The insights gained from studying the long-term ecological impacts of fenbuconazole, the mechanistic understanding of its enantiomer-specific toxicity, and the development of remediation technologies can directly inform more sustainable approaches to its use.
Sustainable agriculture aims to minimize negative environmental impacts while enhancing agricultural productivity and resilience. journalijdr.comiucn.org This includes practices such as crop rotation, cover cropping, reduced tillage, agroforestry, integrated nutrient management, and precision farming. journalijdr.comiucn.orgmyfoodresearch.com Translational research can facilitate the development of strategies for reduced fenbuconazole application rates, targeted use based on enantiomer-specific efficacy, or the implementation of post-application remediation efforts in areas of high contamination risk.
By integrating scientific understanding of fenbuconazole's environmental behavior into agricultural decision-making, it is possible to foster practices that ensure both food security and environmental conservation. journalijdr.com This includes refining integrated pest management (IPM) strategies to minimize reliance on broad-spectrum fungicides, exploring the potential for enantiomer-enriched formulations that reduce the environmental burden of less active or more toxic enantiomers, and developing best management practices for its application and disposal. Understanding the environmental behavior of pesticides is essential for informed decision-making and the promotion of sustainable agricultural and public health practices. unifi.it
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing Fenbuconazole’s antifungal efficacy in controlled laboratory settings?
- Methodological Answer : Use in vitro assays such as minimum inhibitory concentration (MIC) tests on fungal strains, with controls for solvent effects and temperature. For in planta studies, apply randomized block designs with repeated measures to evaluate disease severity indices. Ensure statistical power by calculating sample sizes using variance estimates from pilot data .
- Data Presentation : Tabulate results with Roman numerals (e.g., Table I: MIC values across strains) and include footnotes explaining abbreviations (e.g., SD = standard deviation) .
Q. What key parameters should be prioritized in environmental impact studies of Fenbuconazole?
- Methodological Answer : Focus on soil half-life, aqueous solubility, and non-target organism toxicity (e.g., Daphnia magna LC50). Use OECD guidelines for ecotoxicological testing, ensuring replicates and controls for environmental variables like pH and organic matter content. Report measurements in metric units (e.g., µg/L) with precision aligned to instrument limits (e.g., HPLC detection thresholds) .
Q. How to design experiments investigating Fenbuconazole resistance in fungal populations?
- Methodological Answer : Employ a longitudinal cohort study with serial passaging under sub-lethal Fenbuconazole exposure. Use whole-genome sequencing to identify mutations, and validate resistance via dose-response curves. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring ethical approval for pathogen handling .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in Fenbuconazole studies, such as discrepancies in toxicity thresholds across laboratories?
- Methodological Answer : Conduct a systematic review with meta-analysis, stratifying data by variables like application method (foliar vs. soil) or formulation (pure compound vs. commercial product). Use sensitivity analysis to identify confounding factors (e.g., temperature fluctuations in bioassays) and apply the PICOT framework to standardize comparison groups .
Q. What advanced techniques are recommended for elucidating Fenbuconazole’s metabolic pathways in non-target organisms?
- Methodological Answer : Combine LC-MS/MS for metabolite identification with stable isotope labeling to trace biotransformation pathways. Use in silico docking simulations to predict enzyme interactions (e.g., cytochrome P450). Validate findings via in vivo studies in model organisms, reporting statistical significance with exact p-values (e.g., p < 0.05) .
Q. How to model Fenbuconazole’s long-term ecological risks under climate change scenarios?
- Methodological Answer : Integrate toxicity data with climate projections (e.g., IPCC RCP scenarios) using probabilistic risk assessment models. Apply Monte Carlo simulations to account for variability in precipitation and soil organic carbon. Publish datasets in supplementary materials with machine-readable formatting (e.g., .csv files) .
Methodological Best Practices
- Data Contradiction Analysis : Frame contradictions as dialectical interactions (principal vs. secondary aspects) to identify dominant variables (e.g., application rate vs. soil type) .
- Ethical Compliance : For human cell line studies, document informed consent protocols and IRB approvals, referencing ICH guidelines for pharmaceutical trials .
- Statistical Rigor : Avoid overreporting precision (e.g., report means ± SD to one decimal beyond instrument capability) and define significance thresholds a priori .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
